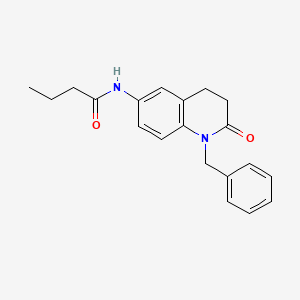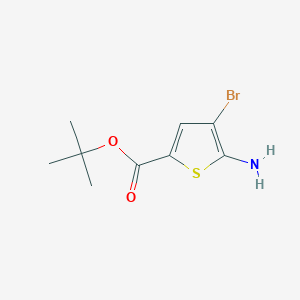![molecular formula C18H16N4O2 B2588357 N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide CAS No. 2034320-93-7](/img/structure/B2588357.png)
N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide is a complex organic compound that belongs to the family of bipyridine derivatives. These compounds are characterized by the presence of two pyridine rings, which are nitrogen-containing heterocycles. The unique structure of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide makes it a valuable molecule in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, has been identified as a potent inhibitor of the adapter protein-2 associated kinase 1 (aak1) . AAK1 is a viable target for treating neuropathic pain .
Mode of Action
If it acts similarly to the aforementioned structurally similar compound, it may inhibit the function of its target protein, potentially leading to therapeutic effects .
Biochemical Pathways
The inhibition of aak1 by similar compounds could potentially affect various biochemical pathways related to neuropathic pain .
Pharmacokinetics
Pharmacokinetics typically includes absorption, distribution, metabolism, and excretion (ADME) properties . These properties would impact the bioavailability of the compound.
Result of Action
If it acts similarly to the structurally similar compound, it could potentially show efficacy in various rodent pain models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide typically involves the coupling of 2,4’-bipyridine with 2-methoxynicotinic acid or its derivatives. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which involves the reaction of a boronic acid derivative of 2,4’-bipyridine with a halogenated 2-methoxynicotinic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bipyridine and nicotinamide moieties can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxy-3-pyridinecarboxylic acid, while reduction could produce N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide alcohol.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: It is utilized in the development of advanced materials, such as electrochromic devices and sensors.
Comparison with Similar Compounds
N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong metal-binding properties.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which are redox-active compounds with applications in electrochromic devices.
3,3’-Bipyridine: Used in the development of coordination polymers and materials with unique electronic properties.
The uniqueness of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide lies in its combined bipyridine and nicotinamide structure, offering distinct chemical and biological properties that are not observed in other bipyridine derivatives.
Properties
IUPAC Name |
2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-18-15(5-3-9-21-18)17(23)22-12-14-4-2-8-20-16(14)13-6-10-19-11-7-13/h2-11H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDMHWVPYZPIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2588281.png)
![N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2588282.png)
![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2588285.png)



![N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2588289.png)
![2-({1-[2-(Trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2588290.png)

![1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2588295.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide](/img/structure/B2588297.png)
